molecular formula C12H14O4 B14519709 2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid CAS No. 62499-08-5

2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Cat. No.: B14519709
CAS No.: 62499-08-5
M. Wt: 222.24 g/mol
InChI Key: USWWOARNRMEILA-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid is an organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its phenolic structure, which includes two hydroxyl groups and a prenyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid can be achieved through chemoenzymatic reactions. One common method involves the use of chemoenzymatic reactions where specific enzymes catalyze the formation of the compound from simpler precursors . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes where microorganisms are engineered to produce the desired enzymes. These enzymes then catalyze the formation of this compound from readily available substrates. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex flavonoids and other organic compounds.

    Biology: Studied for its antioxidant properties and its role in plant metabolism.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of natural dyes and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.

    Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzoic acid: Lacks the prenyl group, resulting in different biological activities.

    3-(3-Methylbut-2-en-1-yl)benzoic acid: Lacks the hydroxyl groups, affecting its antioxidant properties.

    Flavonoids: A broad class of compounds with similar structures but varying functional groups.

Uniqueness

2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid is unique due to the presence of both hydroxyl and prenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and exhibit multiple biological effects, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62499-08-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoic acid

InChI

InChI=1S/C12H14O4/c1-7(2)3-4-8-10(13)6-5-9(11(8)14)12(15)16/h3,5-6,13-14H,4H2,1-2H3,(H,15,16)

InChI Key

USWWOARNRMEILA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)O)O)C

Origin of Product

United States

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